
Leontiformine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leontiformine is a member of quinolizines.
Scientific Research Applications
Chemical Structure and Synthesis
- Leontiformine's Structure : Leontiformine is identified as a new natural 3-piperidyl-(2)-quinolizidine alkaloid from Leontice leontopetalum L. Its structure has been established as 3-[N-formylpiperidyl-(2)] quinolizidine (Mollov & Ivanov, 1970).
Pharmacological and Biological Activities
- Cardiac and Electrophysiological Effects : A study on the European Lamiaceae Leonurus cardiaca found that its extracts have potential antiarrhythmic effects, impacting cardiac electrophysiological properties (Ritter et al., 2010).
- Neuroprotective and Antidepressant Properties : Leonurine, an alkaloid from Traditional Chinese Medicine Herba leonuri, showed neuroprotective effects in ischemic stroke, Parkinson’s disease, Alzheimer’s disease, and major depression (Jia et al., 2017).
- Cardioprotective Mechanism : Leonurine demonstrated cardioprotective effects against ischemia-induced myocardial injury through antioxidative and anti-apoptotic activities (Liu et al., 2010).
Miscellaneous Applications
- Pleiotropic Agent : Leonurine, found in Leonurus japonicus Houtt, has diverse pharmacological actions including regulation of oxidative stress, inflammation, fibrosis, apoptosis, and metabolic disorders (Li et al., 2019).
- Protective Mechanism in Acute Myocardial Ischemia : Investigation into leonurine's mechanism against acute myocardial ischemia revealed its potential effect on several metabolic pathways (Rong et al., 2022).
Therapeutic Development
- Drug Discovery and Development : The synthesis and medicinal perspective of leonurine, a natural product, were explored for its therapeutic potential in cardiovascular and nervous system diseases (Li et al., 2022).
properties
CAS RN |
29073-26-5 |
|---|---|
Product Name |
Leontiformine |
Molecular Formula |
C15H26N2O |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
(2R)-2-[(3R,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H26N2O/c18-12-17-10-4-2-6-15(17)13-7-8-14-5-1-3-9-16(14)11-13/h12-15H,1-11H2/t13-,14+,15-/m1/s1 |
InChI Key |
LUGPGVVCVOWJLT-QLFBSQMISA-N |
Isomeric SMILES |
C1CCN2C[C@@H](CC[C@@H]2C1)[C@H]3CCCCN3C=O |
SMILES |
C1CCN2CC(CCC2C1)C3CCCCN3C=O |
Canonical SMILES |
C1CCN2CC(CCC2C1)C3CCCCN3C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



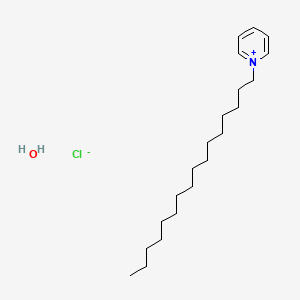
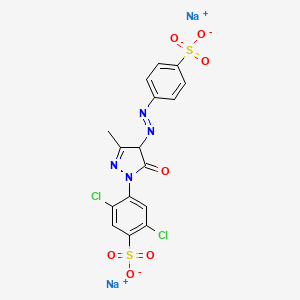
![2-[(4-Methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B1198231.png)
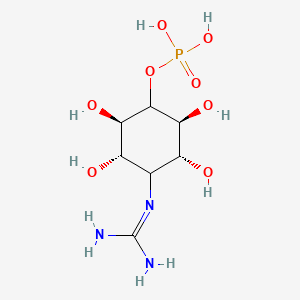
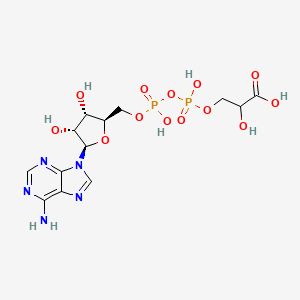
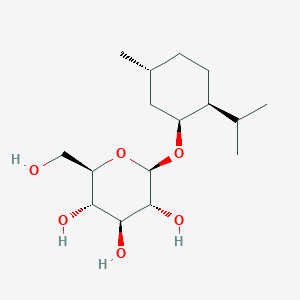
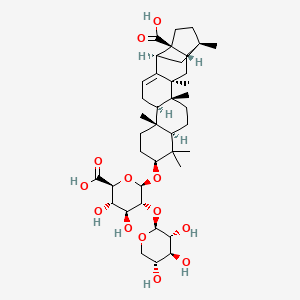

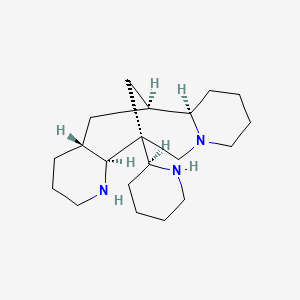
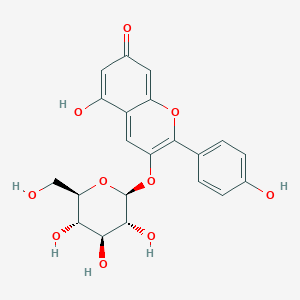
![[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide](/img/structure/B1198243.png)


